4-Bromo-2-methoxy-3-methylpyridine
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Overview
Description
4-Bromo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxy-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This pathway involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s synthesis avoids the use of palladium as a catalyst, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the inhibition of p38α MAP kinase . This inhibition can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β , potentially impacting conditions like rheumatoid arthritis or psoriasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-methoxy-3-methylpyridine
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst
Major Products Formed:
Substitution: 2-Methoxy-3-methylpyridine derivatives with various functional groups.
Oxidation: 2-Methoxy-3-methylpyridine-4-carboxylic acid.
Reduction: 2-Methoxy-3-methylpyridine
Scientific Research Applications
4-Bromo-2-methoxy-3-methylpyridine is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting specific diseases.
Industry: In the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Bromo-3-methoxypyridine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
2-Methoxy-3-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions
Uniqueness: 4-Bromo-2-methoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the bromine atom, methoxy group, and methyl group allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-2-methoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNUOXFGYYUHJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743256 |
Source
|
Record name | 4-Bromo-2-methoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-12-3 |
Source
|
Record name | 4-Bromo-2-methoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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